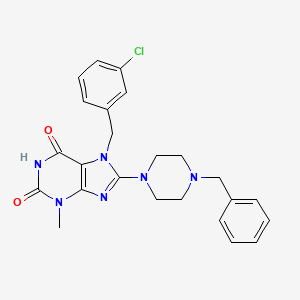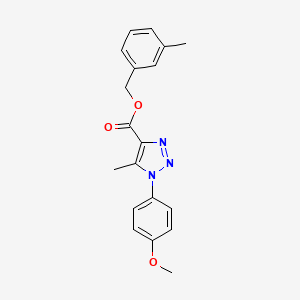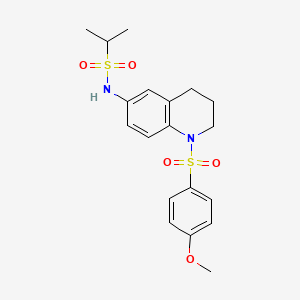![molecular formula C23H25NO5S B2925028 N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 2305757-96-2](/img/structure/B2925028.png)
N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VII-31 es un potente activador de la vía de NEDDilación, que juega un papel crucial en varios procesos celulares, incluida la degradación de proteínas, la regulación del ciclo celular y la apoptosis. Este compuesto ha mostrado un potencial significativo en la inhibición de la progresión tumoral tanto in vitro como in vivo al inducir la apoptosis a través de vías intrínsecas y extrínsecas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de VII-31 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para lograr la actividad deseada. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de VII-31 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se emplean técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizadas para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
VII-31 experimenta varias reacciones químicas, que incluyen:
Oxidación: VII-31 puede oxidarse para formar diferentes derivados, que pueden exhibir actividades biológicas alteradas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de VII-31, lo que potencialmente lleva a nuevos análogos con propiedades mejoradas.
Sustitución: VII-31 puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros para mejorar su actividad o selectividad
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas .
Principales productos
Los principales productos formados a partir de estas reacciones son derivados de VII-31 con grupos funcionales modificados. Estos derivados a menudo se evalúan por sus actividades biológicas para identificar posibles candidatos para un mayor desarrollo .
Aplicaciones Científicas De Investigación
VII-31 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: VII-31 se utiliza como un compuesto de herramienta para estudiar la vía de NEDDilación y su papel en los procesos celulares.
Biología: VII-31 se emplea en la investigación para investigar sus efectos sobre la viabilidad celular, la apoptosis y la regulación del ciclo celular.
Medicina: VII-31 ha mostrado potencial como agente anticancerígeno, con estudios que demuestran su capacidad para inhibir el crecimiento tumoral en diversas líneas celulares cancerosas y modelos animales.
Industria: VII-31 se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía de NEDDilación
Mecanismo De Acción
VII-31 ejerce sus efectos al activar la vía de NEDDilación, lo que lleva a la modificación de proteínas diana mediante la adición de NEDD8, una proteína similar a la ubiquitina. Esta modificación regula la estabilidad, localización y actividad de las proteínas diana, influyendo en última instancia en varios procesos celulares. VII-31 induce la apoptosis al regular al alza las proteínas proapoptóticas y regular a la baja las proteínas antiapoptóticas, promoviendo así la muerte celular en las células cancerosas .
Comparación Con Compuestos Similares
VII-31 es único en comparación con otros activadores de la vía de NEDDilación debido a su alta potencia y selectividad. Compuestos similares incluyen:
MLN4924: Otro inhibidor de la vía de NEDDilación, pero con diferentes objetivos moleculares y mecanismos de acción.
Pevonedistat: Un pequeño inhibidor molecular de la vía de NEDDilación, utilizado en ensayos clínicos para el tratamiento del cáncer.
Inhibidores de la enzima activadora de NEDD8: Una clase de compuestos que se dirigen a la enzima activadora de NEDD8, lo que lleva a la inhibición de la vía de NEDDilación
VII-31 destaca por su capacidad para inducir la apoptosis a través de vías tanto intrínsecas como extrínsecas, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en terapia contra el cáncer .
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-26-18-9-7-16(8-10-18)15-24(22(25)14-19-6-5-11-30-19)17-12-20(27-2)23(29-4)21(13-17)28-3/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVFRZMQURRQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-3-tert-butylurea](/img/structure/B2924946.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
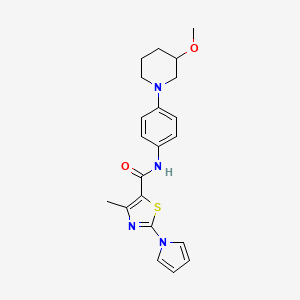

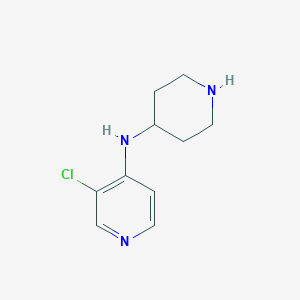
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2924957.png)
![5-Chloro-N-[2-(furan-3-YL)ethyl]-2-methoxybenzamide](/img/structure/B2924958.png)
